molecular formula C7H11Cl3N2 B026383 3-Amino-4-chloro-benzenemethanamine dihydrochloride CAS No. 102677-74-7

3-Amino-4-chloro-benzenemethanamine dihydrochloride

Cat. No. B026383
M. Wt: 229.5 g/mol
InChI Key: GGRUHFCZFKLAJR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-Amino-4-chloro-benzenemethanamine dihydrochloride often involves multi-step chemical reactions. For instance, the reaction of substituted sulfenes with N,N-disubstituted α-amino-methyleneketones can lead to the synthesis of structurally similar compounds through polar 1,4-cycloaddition reactions. These compounds undergo further transformations, such as dehydrochlorination, to yield final products with specific structural features (Bargagna, Schenone, Bignardi, & Longobardi, 1983).

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Amino-4-chloro-benzenemethanamine dihydrochloride is characterized by specific functional groups and their arrangement on the benzene ring. The presence of amino, chloro, and other substituents influences the physical and chemical properties of these molecules. X-ray diffraction and spectroscopic methods, such as NMR and IR, are commonly used to determine the structural and conformational features of these compounds.

Chemical Reactions and Properties

Compounds like 3-Amino-4-chloro-benzenemethanamine dihydrochloride participate in various chemical reactions, including cycloadditions, ring-opening reactions, and substitution reactions. These reactions are influenced by the nature of the substituents and the reaction conditions. For example, the title compound 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one was synthesized through a reaction involving carbon disulfide in a water/pyridine mixture, showcasing the compound's reactivity and the influence of its structural features on chemical behavior (Hwang, Tu, Wang, & Lee, 2006).

Scientific Research Applications

Photolysis of Hindered N-Chloroamines

  • Research by Toda et al. (1972) explored the photolysis of hindered N-Chloroamines, which could be relevant in understanding the behavior of similar compounds like 3-Amino-4-chloro-benzenemethanamine dihydrochloride in light-exposed environments (Toda, Mori, Horiuchi, & Murayama, 1972).

Synthesis and Characterization of Heterocyclic Schiff Bases

  • Pandey and Srivastava (2011) focused on synthesizing novel Schiff bases of 3-aminomethyl pyridine for potential anticonvulsant applications. This study showcases the versatility of amino-substituted compounds in pharmaceutical research (Pandey & Srivastava, 2011).

Decarboxylation of Pyruvate by Thiamine Analogues

  • Research by Yount and Metzler (1959) on the decarboxylation of pyruvate using thiamine analogues, including similar amino-substituted compounds, contributes to our understanding of biochemical processes and potential therapeutic applications (Yount & Metzler, 1959).

Neuroprotective Properties of Amino-Benzeneethanamine Analogs

  • Martin et al. (1994) studied noncompetitive NMDA antagonists derived from amino-benzeneethanamine structures, revealing potential applications in neuroprotection and treatment of ischemia-induced neurodegeneration (Martin et al., 1994).

Development of Biochemical Labelling Reagents

  • Yang, Reardon, and Frey (1984) explored the synthesis of undecagold cluster molecules as biochemical labeling reagents. This research highlights the use of amino-substituted compounds in creating complex biochemical tools (Yang, Reardon, & Frey, 1984).

properties

IUPAC Name

5-(aminomethyl)-2-chloroaniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2.2ClH/c8-6-2-1-5(4-9)3-7(6)10;;/h1-3H,4,9-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGRUHFCZFKLAJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)N)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40541523
Record name 5-(Aminomethyl)-2-chloroaniline--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40541523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Aminomethyl)-2-chloroaniline dihydrochloride

CAS RN

102677-74-7
Record name 5-(Aminomethyl)-2-chloroaniline--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40541523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-4-chloro-benzenemethanamine dihydrochloride
Reactant of Route 2
3-Amino-4-chloro-benzenemethanamine dihydrochloride
Reactant of Route 3
3-Amino-4-chloro-benzenemethanamine dihydrochloride
Reactant of Route 4
3-Amino-4-chloro-benzenemethanamine dihydrochloride
Reactant of Route 5
3-Amino-4-chloro-benzenemethanamine dihydrochloride
Reactant of Route 6
Reactant of Route 6
3-Amino-4-chloro-benzenemethanamine dihydrochloride

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